molecular formula C4H10O6S B12330086 2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol

2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol

Cat. No.: B12330086
M. Wt: 186.19 g/mol
InChI Key: LRAKVEVOONLDGD-UHFFFAOYSA-N
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Description

2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol is a chemical compound with the molecular formula C4H10O6S and a molecular weight of 186.18 g/mol . It is known for its unique structure, which includes both hydroxy and sulfonyl groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol typically involves the reaction of ethylene glycol with sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include sulfonates, reduced sulfonyl derivatives, and various ethers or esters, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol involves its ability to participate in various chemical reactions due to the presence of hydroxy and sulfonyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of diverse products. The hydroxy groups can form hydrogen bonds, while the sulfonyl group can act as an electrophile in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of hydroxy and sulfonyl groups within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable reagent in various fields of research and industry .

Properties

Molecular Formula

C4H10O6S

Molecular Weight

186.19 g/mol

IUPAC Name

bis(2-hydroxyethyl) sulfate

InChI

InChI=1S/C4H10O6S/c5-1-3-9-11(7,8)10-4-2-6/h5-6H,1-4H2

InChI Key

LRAKVEVOONLDGD-UHFFFAOYSA-N

Canonical SMILES

C(COS(=O)(=O)OCCO)O

Origin of Product

United States

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